molecular formula C18H19N3O3S B7695124 N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7695124
M. Wt: 357.4 g/mol
InChI Key: YHAZBRUQJAGSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ETTB, is a synthetic compound that belongs to the class of oxadiazole derivatives. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, this compound may help to reduce neuronal excitability, leading to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, it has been shown to have sedative effects, which may be useful in treating sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potent anticonvulsant and anxiolytic properties. This makes it a useful tool for studying the GABAergic system and its role in the regulation of neuronal excitability. However, one of the limitations of this compound is its relatively low water solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of more water-soluble derivatives of this compound, which may increase its potential applications in scientific research. Another area of interest is the study of this compound in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective GABA receptor modulators based on the structure of this compound may lead to the development of new treatments for epilepsy, anxiety, and sleep disorders.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anticonvulsant and anxiolytic properties, and has been shown to act on the GABAergic system by enhancing the activity of GABA receptors. Despite its limitations, this compound has the potential to be a useful tool for studying the GABAergic system and its role in the regulation of neuronal excitability. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-thiol to form this compound. The reaction scheme is shown below:

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-23-14-8-4-3-7-13(14)19-16(22)10-5-11-17-20-18(21-24-17)15-9-6-12-25-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZBRUQJAGSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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